molecular formula C11H23NO2 B5177183 2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine

2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine

Cat. No.: B5177183
M. Wt: 201.31 g/mol
InChI Key: YATGIAFCGMOEFX-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine is an organic compound with a complex structure that includes a cyclohexane ring, methoxy groups, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanone with methoxypropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards .

Mechanism of Action

The mechanism by which 2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(1-methoxypropan-2-yl)cyclohexanamine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-9(8-13-2)12-10-6-4-5-7-11(10)14-3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGIAFCGMOEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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